Bis-(2-vinyloxy-ethyl)-amine

Description

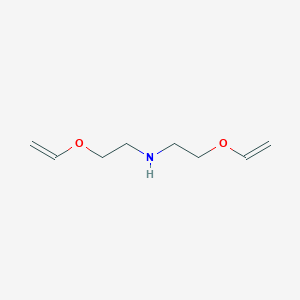

Structure

3D Structure

Properties

IUPAC Name |

2-ethenoxy-N-(2-ethenoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOZJCEKYPOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286993 | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13985-50-7 | |

| Record name | 13985-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bis-(2-vinyloxy-ethyl)-amine" synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Bis-(2-vinyloxy-ethyl)-amine

Authored by: Gemini, Senior Application Scientist

Abstract

Bis-(2-vinyloxy-ethyl)-amine, with the CAS Number 13985-50-7, is a bifunctional molecule featuring a central secondary amine and two terminal vinyl ether groups.[1][2] This unique structure makes it a valuable monomer and intermediate in polymer chemistry and organic synthesis. The presence of reactive vinyl groups allows for polymerization, while the secondary amine provides a site for further functionalization. This guide provides a comprehensive overview of a probable synthetic route for Bis-(2-vinyloxy-ethyl)-amine, detailed characterization methodologies, and the scientific principles underpinning these processes. It is intended for researchers and professionals in chemical synthesis and materials science.

Introduction and Significance

Bis-(2-vinyloxy-ethyl)-amine, chemically known as 2-ethenoxy-N-(2-ethenoxyethyl)ethanamine, possesses the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Its structure is analogous to diethanolamine, but with the hydroxyl groups replaced by vinyloxy groups. This modification imparts dual reactivity:

-

Vinyl Ether Groups: These moieties are susceptible to polymerization, particularly through cationic mechanisms, and can participate in various addition reactions. Their rapid polymerization under UV irradiation makes them suitable for curable coatings and adhesives.[3]

-

Secondary Amine: The amine group acts as a nucleophile and a weak base, allowing for a wide range of chemical transformations, including alkylation, acylation, and salt formation.[4]

This combination of functional groups makes Bis-(2-vinyloxy-ethyl)-amine a promising building block for specialty polymers, crosslinking agents, and as an intermediate in the synthesis of more complex molecules for applications in materials science and potentially pharmaceuticals.[5]

Synthesis of Bis-(2-vinyloxy-ethyl)-amine

The most direct and logical synthetic pathway to Bis-(2-vinyloxy-ethyl)-amine is the vinylation of diethanolamine. This reaction involves the addition of an acetylene unit across the oxygen-hydrogen bond of each hydroxyl group in diethanolamine.

Reaction Principle: Vinylation of Diols

The vinylation of alcohols is a well-established industrial process. A common and modern approach involves the use of acetylene gas, which can be generated in situ from calcium carbide for enhanced safety and stoichiometric control.[6] The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

The mechanism proceeds via the deprotonation of the alcohol by the strong base to form an alkoxide. This highly nucleophilic alkoxide then attacks one of the sp-hybridized carbons of the acetylene molecule in a nucleophilic addition reaction, leading to the formation of the vinyl ether. For diethanolamine, this process occurs at both hydroxyl groups.

Experimental Protocol: A Proposed Synthesis

This protocol is based on established methods for the vinylation of alcohols and amines.[6] Researchers should perform their own risk assessment and optimization.

Materials:

-

Diethanolamine (HN(CH₂CH₂OH)₂)[7]

-

Calcium Carbide (CaC₂)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl Sulfoxide (DMSO)

-

1,4-Dioxane

-

Deionized Water

-

Hexane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer and temperature control, add potassium tert-butoxide (4.0 mmol) and calcium carbide (8.4 mmol).

-

Reagent Addition: Add a solution of diethanolamine (4.0 mmol) dissolved in a mixture of DMSO (480 µL) and 1,4-dioxane (4.0 mL).

-

Reaction Initiation: Carefully add deionized water (340 µL) to the mixture to initiate the in situ generation of acetylene from calcium carbide. Immediately seal the reaction vessel.

-

Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 5-8 hours. The pressure inside the vessel will increase due to the generated acetylene; ensure the vessel is rated for the expected pressure.

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with deionized water and extract the product with hexane (3 x 20 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Bis-(2-vinyloxy-ethyl)-amine.

Safety and Handling

-

Diethanolamine: Can cause skin and eye irritation.[4]

-

Calcium Carbide: Reacts violently with water to produce flammable acetylene gas.

-

Potassium tert-butoxide: A strong, corrosive base.

-

High-Pressure Reaction: The synthesis must be conducted in an appropriate pressure-rated vessel behind a blast shield.

-

Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate gloves.[8] All manipulations should be performed in a well-ventilated fume hood.

Characterization of Bis-(2-vinyloxy-ethyl)-amine

Confirmation of the successful synthesis and assessment of purity requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl and ethyl groups.

-

Vinyl Protons: Three distinct signals are expected: a doublet of doublets (dd) around 6.5 ppm for the proton on the carbon adjacent to the oxygen, and two doublets of doublets around 4.0-4.2 ppm for the terminal CH₂ protons.

-

Ethyl Protons: The two methylene groups (-O-CH₂-CH₂-N-) will likely appear as two triplets or complex multiplets in the 2.5-3.8 ppm range.

-

Amine Proton (N-H): A broad singlet, typically in the 0.5-5.0 ppm range, which may exchange with D₂O.[9]

-

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

-

Vinyl Carbons: Two signals are expected, one around 150-155 ppm (C=C-O) and another around 85-90 ppm (C=C-O).

-

Ethyl Carbons: Two signals for the methylene carbons, typically in the 40-70 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[10][11] Its presence distinguishes the product from any tertiary amine byproducts.

-

C=C Stretch: A sharp band around 1640-1620 cm⁻¹ indicates the presence of the vinyl double bond.

-

C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region confirms the ether linkage.

-

C-N Stretch: A medium to weak band for the aliphatic C-N bond is expected around 1250–1020 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (157.21).

-

Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). A prominent fragment would be the loss of a vinyloxyethyl radical (•CH₂CH₂OCH=CH₂) leading to an ion at m/z 86.

Summary of Expected Characterization Data

| Technique | Expected Result | Interpretation |

| ¹H NMR | Signals at ~6.5, 4.2, 4.0, 3.8-2.5, 5.0-0.5 ppm | Confirms presence of vinyl, ethyl, and amine protons. |

| ¹³C NMR | Signals at ~152, 87, 68, 49 ppm (estimated) | Confirms carbon skeleton of the molecule. |

| IR Spectroscopy | Bands at ~3330, 1630, 1200, 1100 cm⁻¹ | Confirms N-H, C=C, C-O, and C-N functional groups. |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 157 | Confirms the molecular weight of the target compound. |

Characterization Logic Diagram

Caption: Logical flow for the structural confirmation of the product.

Conclusion

The synthesis of Bis-(2-vinyloxy-ethyl)-amine via the base-catalyzed vinylation of diethanolamine presents a viable route to this versatile monomer. The dual functionality of the molecule offers significant potential for applications in polymer and materials science. Rigorous characterization using a combination of NMR, IR, and MS is essential to confirm the structure and purity of the final product, ensuring its suitability for further research and development. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

3M. (2023). 3M™ Scotch-Weld™ EC-9323-2 B/A Black Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (2018). MSDS of O-[2-(vinyloxy)ethyl]hydroxylamine. Retrieved from [Link]

-

Orlov, N. V., et al. (2022). Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules, 27(15), 4987. [Link]

-

Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]

- Lin, J. T. (n.d.). The Chemistry of 2-(Vinyloxy)

-

LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Korotkin, M.D., et al. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Fine Chemical Technologies, 17(1), 50-64.

- Google Patents. (2014). Reductive amination of diethanolamine and resulting product mixture.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). N-Ethyldiethanolamine, 2TMS derivative. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-aminoethyl(ethyl)amine.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. BIS-(2-VINYLOXY-ETHYL)-AMINE | 13985-50-7 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Diethanolamine | 111-42-2 [chemicalbook.com]

- 5. Buy (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine | 625410-03-9 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Diethanolamine - Wikipedia [en.wikipedia.org]

- 8. aaronchem.com [aaronchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine: Properties, Synthesis, and Reactivity

Introduction

Bis-(2-vinyloxy-ethyl)-amine, a bifunctional molecule, presents a unique chemical architecture combining a secondary amine with two reactive vinyl ether moieties. This structure makes it a compound of interest for researchers and professionals in polymer chemistry, materials science, and as a potential building block in organic synthesis. The presence of both a nucleophilic nitrogen center and polymerizable double bonds within the same molecule opens avenues for the creation of novel polymers, cross-linked materials, and functionalized surfaces. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the expected reactivity of Bis-(2-vinyloxy-ethyl)-amine, tailored for a scientific audience engaged in research and development.

Core Chemical Properties and Structure

Bis-(2-vinyloxy-ethyl)-amine, identified by the CAS number 13985-50-7, is a distinct chemical entity with the molecular formula C₈H₁₅NO₂.[1][2] Its structure features a central secondary amine nitrogen atom bonded to two ethyl groups, each of which is terminated by a vinyloxy group (-O-CH=CH₂).

Structural Diagram

Caption: Chemical structure of Bis-(2-vinyloxy-ethyl)-amine.

Physicochemical Properties

Quantitative data for Bis-(2-vinyloxy-ethyl)-amine is primarily available from chemical suppliers. While useful, these values should be considered as typical and may vary.

| Property | Value | Source(s) |

| CAS Number | 13985-50-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Boiling Point | 80.5-81.5 °C at 8 Torr | |

| Density | 0.9491 g/cm³ | |

| Appearance | Colorless to brownish liquid or solid |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Vinylation of Diethanolamine

The synthesis would likely proceed via the reaction of diethanolamine with acetylene in the presence of a strong base catalyst, such as potassium hydroxide, under pressure. This method is a variation of the Favorsky-Shostakovsky reaction.

Reaction: HO-CH₂CH₂-NH-CH₂CH₂-OH + 2 HC≡CH --(KOH, Δ, P)--> CH₂=CH-O-CH₂CH₂-NH-CH₂CH₂-O-CH=CH₂

Causality behind Experimental Choices:

-

Diethanolamine as a Precursor: This readily available and inexpensive starting material already contains the core secondary amine and two hydroxyethyl groups.

-

Acetylene as the Vinyl Source: Acetylene is the classical and industrially relevant reagent for the vinylation of alcohols.

-

Strong Base Catalyst (e.g., KOH): The base is crucial for deprotonating the hydroxyl groups of diethanolamine, forming the more nucleophilic alkoxide species, which then attacks the acetylene.

-

Elevated Temperature and Pressure: These conditions are typically required to overcome the activation energy of the reaction and to maintain acetylene in the liquid phase for efficient reaction.

Illustrative Experimental Protocol

The following is a generalized, illustrative protocol based on known vinylation procedures. Note: This procedure is hypothetical and would require optimization and safety assessment.

-

Reactor Preparation: A high-pressure autoclave is charged with diethanolamine and a catalytic amount of potassium hydroxide. The reactor is then sealed and purged with an inert gas, such as nitrogen.

-

Reaction Execution: Acetylene is introduced into the reactor to the desired pressure. The mixture is then heated to the target temperature with vigorous stirring. The reaction progress is monitored by pressure drop and/or gas chromatography analysis of aliquots.

-

Workup and Purification: After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The crude product is then neutralized, filtered to remove the catalyst, and purified by vacuum distillation.

Caption: Proposed workflow for the synthesis of Bis-(2-vinyloxy-ethyl)-amine.

Reactivity and Potential Applications

The dual functionality of Bis-(2-vinyloxy-ethyl)-amine dictates its chemical behavior and potential applications.

Reactivity of the Vinyl Ether Groups

The vinyl ether groups are electron-rich double bonds, making them susceptible to electrophilic attack and capable of undergoing polymerization.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the vinyl ether groups are readily hydrolyzed to acetaldehyde and the corresponding diol (diethanolamine).[3][4][5][6] The mechanism involves the rate-determining protonation of the β-carbon of the vinyl group to form a stabilized carbocation intermediate.[3][4] This sensitivity to acid is a critical consideration for its handling and application.

-

Cationic Polymerization: The electron-donating nature of the ether oxygen makes the vinyl group highly susceptible to cationic polymerization.[1][7][8][9][10] This can be initiated by Lewis acids or other cationic initiators, leading to the formation of poly(vinyl ether)s. The presence of two vinyl ether groups allows for cross-linking, forming a three-dimensional polymer network.

-

Radical Polymerization: While less common for vinyl ethers, radical polymerization can be induced under specific conditions, though it is often less controlled than cationic polymerization.[11][12][13]

-

Electrophilic Addition: The double bonds can undergo addition reactions with various electrophiles.

Reactivity of the Secondary Amine

The secondary amine group behaves as a typical nucleophile and a base.

-

Nucleophilic Reactions: The lone pair of electrons on the nitrogen can participate in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides or epoxides.

-

Basicity: The amine group can be protonated by acids, forming an ammonium salt.

Potential Applications

The unique combination of a secondary amine and two polymerizable vinyl ether groups suggests several potential applications:

-

Monomer for Polymer Synthesis: Bis-(2-vinyloxy-ethyl)-amine can serve as a monomer or cross-linking agent in the synthesis of functional polymers. The resulting polymers would have pendant amine functionalities, which could be used for further modification or to impart specific properties such as adhesion or pH-responsiveness. Amine-functional polymers have applications in coatings, adhesives, and as curing agents.

-

Coatings and Adhesives: The ability of the vinyl ether groups to polymerize, particularly through cationic mechanisms which are not inhibited by oxygen, makes this compound a candidate for UV-curable coatings and adhesives.[14][15] The amine functionality could enhance adhesion to various substrates.

-

Drug Development Intermediate: While no specific applications in drug development have been documented for this compound, its structure could be incorporated as a building block in the synthesis of more complex molecules with potential biological activity. The amine could act as a scaffold for attaching other pharmacophores.

Safety and Handling

Specific toxicological data for Bis-(2-vinyloxy-ethyl)-amine is not available. Therefore, a conservative approach to handling is warranted, based on the known hazards of structurally related compounds such as other vinyl ethers and dialkylamines.

-

Vinyl Ethers: These compounds are generally flammable and can form explosive peroxides upon exposure to air and light.[16][17][18] They can also polymerize violently, especially in the presence of acids or heat.[16] Inhalation of vapors may cause central nervous system effects.[16][19]

-

Dialkylamines: Aliphatic amines can be corrosive and irritating to the skin and eyes.[20][21] Inhalation can cause respiratory tract irritation. The toxicity of alkylamines can be influenced by their structure and the pH of the environment.[22]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and dark place under an inert atmosphere to prevent peroxide formation and polymerization.

-

Avoid contact with acids and strong oxidizing agents.

Conclusion

Bis-(2-vinyloxy-ethyl)-amine is a molecule with significant potential in polymer and materials science due to its dual functionality. Its ability to act as a cross-linking monomer with inherent amine functionality makes it an attractive candidate for the development of advanced coatings, adhesives, and functional polymers. While the scientific literature on this specific compound is sparse, its properties and reactivity can be reasonably inferred from the well-established chemistry of vinyl ethers and secondary amines. Further research into the synthesis, characterization, and application of Bis-(2-vinyloxy-ethyl)-amine is warranted to fully explore its potential.

References

-

Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]

-

Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. PMC - NIH. Available at: [Link]

-

Review of the Toxicology of Three Alkyl Diamines. PubMed. Available at: [Link]

-

Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. Available at: [Link]

-

Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH. Available at: [Link]

-

Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Available at: [Link]

-

The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at: [Link]

-

Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. Available at: [Link]

-

Reversible Addition-Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. University of Fukui. Available at: [Link]

-

Effects of vinyl ethers upon radical polymerizations. ResearchGate. Available at: [Link]

-

ICSC 1261 - VINYL ETHYL ETHER. International Chemical Safety Cards (ICSCs). Available at: [Link]

-

Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization. ACS Applied Polymer Materials. Available at: [Link]

-

Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. ResearchGate. Available at: [Link]

-

Vinyl ether. PubChem - NIH. Available at: [Link]

-

The Use of tert-Butyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. Taylor & Francis Online. Available at: [Link]

-

Vinylic Nucleophilic Substitution. Chemistry Stack Exchange. Available at: [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

-

VINYL ETHYL ETHER HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Ethyl Vinyl Ether. Godavari Biorefineries Ltd. Available at: [Link]

-

Toxicity of aliphatic amines: structure-activity relationship. PubMed. Available at: [Link]

-

Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. Available at: [Link]

-

The toxicity of alkyl amines: The effects of pH. Taylor & Francis Online. Available at: [Link]

- US Patent US9035099B2 - Process for making ethoxylated amine compounds. Google Patents.

-

Synthesis of N-(2-vinyloxyethyl)-α-methyl-β-(3-trifluoromethylphenyl)-ethyl amine. PrepChem.com. Available at: [Link]

-

Synthesis of N-(2-vinyloxyethyl)-α-methyl-β-(4-chlorophenyl) ethyl amine. PrepChem.com. Available at: [Link]

-

Toxic Properties Of Dialkylnitrosamines and Some Related Compounds. PMC - NIH. Available at: [Link]

-

Multifunctional Amines for Coatings Reduce Cost and Ingredients. PCI Magazine. Available at: [Link]

-

Synthesis of enamino ketones from N-(2-vinyloxyalkyl)-ethane-1,2-diamines. ResearchGate. Available at: [Link]

-

Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Federation of Societies for Coatings Technology. Available at: [Link]

-

Formation of Dialkyl-N-nitrosamines in Aqueous Solution: An Experimental Validation of a Conservative Predictive Model and a Comparison of the Rates of Dialkyl and Trialkylamine Nitrosation. ACS Publications. Available at: [Link]

-

The Chemical Versatility of O-(2-(vinyloxy)ethyl)hydroxylamine: From Synthesis to Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Production Of Vinyl Esters Based On Vinylation Of Ethanolamine With Acetylene. Global Scientific Review. Available at: [Link]

-

U.S. National Patent Classifications Used by CAS. CAS.org. Available at: [Link]

-

Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies. Available at: [Link]

- CN111348991A - A kind of method for producing vinyl ether. Google Patents.

- CN102030666A - New process for synthesizing diethanol amine. Google Patents.

-

2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a versatile amine protecting group for selective functional-group transformations. PubMed. Available at: [Link]

-

Improved Flexibility of Bis-Phenol a Epoxy Paint by Crosslinking with Amino-Functional Siloxane Resin. ResearchGate. Available at: [Link]

-

Enhancement of anti-corrosive performances of cardanol based amine functional benzoxazine resin by copolymerizing with epoxy resins. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pcimag.com [pcimag.com]

- 15. paint.org [paint.org]

- 16. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]

- 17. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Vinyl ether | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. nj.gov [nj.gov]

- 20. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine (CAS 13985-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(2-vinyloxy-ethyl)-amine, with CAS number 13985-50-7, is a difunctional monomer possessing both a secondary amine and two vinyl ether groups. This unique combination of reactive sites makes it a valuable, albeit specialized, building block in polymer chemistry and organic synthesis. The vinyl ether moieties are susceptible to rapid cationic polymerization, while the secondary amine provides a nucleophilic center for a variety of coupling and modification reactions. This guide provides a comprehensive overview of the known properties of Bis-(2-vinyloxy-ethyl)-amine, and further extrapolates its probable reactivity, synthesis, and applications based on the well-established chemistry of its constituent functional groups. It is intended to serve as a foundational resource for researchers exploring the potential of this and related multifunctional monomers.

Core Molecular Properties and Identification

Bis-(2-vinyloxy-ethyl)-amine is structurally defined by a central secondary amine to which two 2-vinyloxy-ethyl chains are attached. This structure imparts bifunctionality, with two polymerizable groups and one nucleophilic nitrogen center.

Chemical Identity

-

Chemical Name: 2-ethenoxy-N-(2-ethenoxyethyl)ethanamine[1]

-

Synonyms: Bis-(2-vinyloxy-ethyl)-amine, 2-(vinyloxy)-N-[2-(vinyloxy)ethyl]ethanamine[1][2]

Physicochemical Data

The available physical and chemical data for Bis-(2-vinyloxy-ethyl)-amine are summarized in the table below. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Boiling Point | 80.5-81.5 °C (at 8 Torr) | [1] |

| Density | 0.9491 g/cm³ | [1] |

| pKa (Predicted) | 7.92 ± 0.19 | [1] |

| Physical Form | Reported as both Solid and Liquid | [4] |

Synthesis and Manufacturing Principles

A likely precursor for this synthesis is Diethanolamine (CAS 111-42-2).[6][7] The vinylation reaction would proceed by treating diethanolamine with acetylene gas in the presence of a strong base catalyst, such as potassium hydroxide (KOH), often in a polar aprotic solvent like DMSO. An alternative, potentially safer laboratory-scale method involves using calcium carbide (CaC₂) as an in situ source of acetylene.[8][9]

Postulated Synthesis Workflow: Vinylation of Diethanolamine

Caption: Mechanism of cationic polymerization of a vinyl ether.

Under acidic aqueous conditions, vinyl ethers readily hydrolyze. The mechanism involves the rate-determining protonation of the β-carbon, followed by the addition of water to the resulting carbocation to form a hemiacetal. [3]This hemiacetal is unstable and rapidly decomposes to yield an aldehyde (acetaldehyde in this case) and the corresponding alcohol. [2]This sensitivity to acid is a key consideration for storage and handling.

Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine group both basic and nucleophilic. [4]It can readily react with a wide range of electrophiles.

The amine can act as a nucleophile, attacking electrophilic centers such as alkyl halides (alkylation) or acid chlorides (acylation) to form tertiary amines or amides, respectively. [1][10][11]This allows for the modification of the molecule's core structure or its covalent attachment to other molecules or surfaces.

Caption: General reaction of the secondary amine with an electrophile.

Spectroscopic Characterization (Predicted)

No published spectra are available for this specific compound. However, the expected ¹H NMR and IR spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

-

Vinylic Protons: The protons on the double bond (–O–CH=CH₂) will exhibit a characteristic AXM spin system.

-

The proton on the carbon adjacent to the oxygen (–O–CH =) is expected around 6.3-6.5 ppm (doublet of doublets). * The two terminal protons (=CH₂) will be diastereotopic, appearing as two separate signals around 3.9-4.2 ppm (each a doublet of doublets). * Ethyl Chain Protons:

-

The methylene group attached to the oxygen (–O–CH₂ –) would likely appear around 3.7-3.9 ppm (triplet).

-

The methylene group attached to the nitrogen (–N–CH₂ –) would appear further upfield, around 2.7-2.9 ppm (triplet).

-

-

N-H Proton: The amine proton (N–H ) would appear as a broad singlet, with a chemical shift that is highly variable depending on solvent and concentration, typically in the 1-5 ppm range. [12]

Predicted IR Spectrum

-

=C-H Stretch (Vinylic): A sharp peak is expected just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ range. [13]* C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2950 cm⁻¹ region. [13]* C=C Stretch: A distinct band of medium intensity is expected around 1600-1640 cm⁻¹ due to the vinyl double bond. [13][14]* C-O Stretch (Ether): A strong, characteristic band for the alkyl vinyl ether linkage is expected in the 1200-1220 cm⁻¹ region. [15][16]* N-H Bend: A medium-intensity band may be visible around 1500-1550 cm⁻¹ .

-

N-H Stretch: A weak to medium, somewhat broad absorption is expected between 3300-3500 cm⁻¹ for the secondary amine. [13]

Potential Applications in Research and Industry

Given its structure as a divinyl ether with a central amine, Bis-(2-vinyloxy-ethyl)-amine is well-suited for applications in polymer science, particularly in coatings, adhesives, and specialty resins.

-

Cross-linking Agent: In cationic polymerization systems, it can be used to form highly cross-linked networks. [17]This is valuable for creating durable coatings, inks, and adhesives that cure rapidly upon exposure to UV light in the presence of a photoacid generator. [5][18]* Reactive Diluent: Its relatively low molecular weight suggests it could be used as a reactive diluent to reduce the viscosity of highly viscous resin formulations (e.g., epoxies or urethane acrylates) without compromising the final cured properties, as it becomes incorporated into the polymer network. [5]* Functional Polymer Synthesis: The secondary amine serves as a handle for post-polymerization modification. A polymer could be formed via the vinyl ether groups, leaving the amine functionalities available for subsequent reactions, such as quaternization to introduce permanent positive charges or coupling to bioactive molecules.

-

Intermediate for Chemical Synthesis: It can serve as a building block for more complex molecules where protected aldehyde functionalities are desired (via hydrolysis of the vinyl ether groups) and a secondary amine is needed as a reactive or structural core.

Safety, Handling, and Storage

Hazard Identification

Bis-(2-vinyloxy-ethyl)-amine is classified as an irritant. [1]GHS hazard statements indicate it is a highly flammable liquid and vapor that causes skin and serious eye irritation. [1]

-

H225: Highly flammable liquid and vapour. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]

Handling and Personal Protective Equipment (PPE)

Safe handling requires strict adherence to safety protocols for both flammable liquids and irritant amines. [19][20]

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors. [21]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toed shoes. [19] * Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used. [21]* Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. [1][21]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. [20][21][22]The container should be stored in a flammable liquids cabinet. Due to its sensitivity to acid-catalyzed hydrolysis and polymerization, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.

Conclusion

Bis-(2-vinyloxy-ethyl)-amine is a multifunctional monomer with significant potential in materials science and synthetic chemistry. While direct research on this specific compound is limited, a robust understanding of its properties and reactivity can be constructed from the well-documented chemistry of vinyl ethers and secondary amines. Its ability to participate in rapid cationic polymerization via its two vinyl ether groups makes it an attractive candidate for cross-linking applications in UV-curable systems. Simultaneously, its nucleophilic secondary amine center offers a valuable site for chemical modification, enabling the synthesis of functionalized polymers and complex molecular architectures. Researchers working with this compound should prioritize stringent safety measures due to its flammability and irritant nature, and carefully control reaction conditions to manage the distinct reactivities of its functional groups. This guide serves as a technical foundation to stimulate and support further investigation into the unique applications of this versatile chemical building block.

References

- LookChem. (n.d.). Cas 13985-50-7, BIS-(2-VINYLOXY-ETHYL)-AMINE.

- ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving....

- ChemicalBook. (n.d.). BIS-(2-VINYLOXY-ETHYL)-AMINE | 13985-50-7.

- Kresge, A. J., & Jones, J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.

- Salomaa, P. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 540-545.

- BenchChem. (n.d.). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.

- Cook, W. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4444–4452.

- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

- Jones, D. M., & Wood, N. F. (1964). 1030. The mechanism of vinyl ether hydrolysis. Journal of the Chemical Society (Resumed), 5400-5405.

- University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether.

- Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry, 41(1), 1-10.

- BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.

- NIPPON CARBIDE INDUSTRIES CO.,INC. (n.d.). Vinyl ether.

- Xu, Y., et al. (2019). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals.

- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.

- LibreTexts. (2014, July 26). 21.3: Amines React as Bases and as Nucleophiles. Chemistry LibreTexts.

- Aoshima, S., et al. (2020). Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules, 53(16), 6896-6906.

- Ghosh, S., & Theato, P. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(1), 4-18.

- UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Chart.

- Dakenchem. (n.d.). The Role of Diethylene Glycol Divinyl Ether in Advanced Polymer Synthesis.

- Dakenchem. (n.d.). The Role of Di(ethylene glycol) Vinyl Ether in Modern Coating Formulations.

- Obora, Y., & Ishii, Y. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- UCLA Department of Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers.

- LibreTexts. (2021, December 27). 1.6: Interpreting Infrared Spectra. Chemistry LibreTexts.

- Taylor & Francis. (n.d.). Divinyl ether – Knowledge and References.

- Li, J., et al. (2018). Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry, 20(12), 2756-2761.

- RadTech. (n.d.). Modern use of vinyl ethers and vinyl amids in UV curable applications.

- Química Organica.org. (n.d.). IR spectrum: Ethers.

- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube.

- ResearchGate. (n.d.). Synthesis of vinyl ethers via elimination.

- Gassman, P. G., Burns, S. J., & Pfister, K. B. (1983). Synthesis of cyclic and acyclic enol ethers (vinyl ethers). The Journal of Organic Chemistry, 48(23), 4240–4242.

- University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- Wikipedia. (n.d.). Asymmetric hydrogenation.

- Sinev, I., et al. (2021).

- University of Colorado Boulder. (n.d.). IR handout.pdf.

- Wikipedia. (n.d.). Diethanolamine.

- University of Cambridge. (n.d.). Chemical shifts.

- PPG. (n.d.). SAFETY DATA SHEET.

- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.

- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- ChemicalBook. (n.d.). Diethanolamine | 111-42-2.

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Ghorai, M. K., & Kumar, A. (2015). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Chemical Society Reviews, 44(10), 3057-3085.

- Korotkin, M. D., et al. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies, 17(1), 50-64.

- Wang, X., et al. (2018). Pd-Catalyzed Three-Component Reaction of Anilines, Ethyl Vinyl Ether, and Nitro-Paraffin: Assembly of β-Nitroamines. Organic Letters, 20(3), 550-553.

- Google Patents. (2014). US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.

- ResearchGate. (n.d.). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. radtech.org [radtech.org]

- 6. Diethanolamine - Wikipedia [en.wikipedia.org]

- 7. Diethanolamine | 111-42-2 [chemicalbook.com]

- 8. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. byjus.com [byjus.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. IR spectrum: Ethers [quimicaorganica.org]

- 16. m.youtube.com [m.youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. diplomatacomercial.com [diplomatacomercial.com]

- 21. buyat.ppg.com [buyat.ppg.com]

- 22. diplomatacomercial.com [diplomatacomercial.com]

An In-Depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(2-vinyloxy-ethyl)-amine, a notable bifunctional molecule, presents significant interest within the fields of organic synthesis and materials science. Its distinct structure, which incorporates a secondary amine and two vinyl ether groups, offers a versatile platform for a variety of chemical transformations. This guide furnishes a detailed overview of its fundamental chemical and physical characteristics. However, it is important to note that while the core properties are well-documented, extensive, publicly available research on specific reaction mechanisms, detailed experimental protocols, and a broad spectrum of applications remains limited. This document compiles the available data to serve as a foundational resource for researchers.

Core Molecular and Physical Properties

Bis-(2-vinyloxy-ethyl)-amine is identified by the CAS Number 13985-50-7.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Boiling Point | 80.5-81.5 °C (at 8 Torr) | [2] |

| Density | 0.9491 g/cm³ | [2] |

| pKa (Predicted) | 7.92 ± 0.19 | [2] |

Structural and Chemical Identity

The defining feature of Bis-(2-vinyloxy-ethyl)-amine is its combination of reactive functional groups. The secondary amine provides a nucleophilic center and a site for salt formation, while the two vinyl ether groups are susceptible to polymerization and other addition reactions.

Chemical Identifiers:

-

Systematic Name: 2-(ethenyloxy)-N-[2-(ethenyloxy)ethyl]ethanamine

-

Synonyms: TIMTEC-BB SBB010392, Bis-(2-vinyloxy-ethyl)-amine[2]

Potential Applications and Research Directions

While specific, detailed applications for Bis-(2-vinyloxy-ethyl)-amine are not extensively documented in readily available literature, its structural motifs suggest several areas of potential utility, particularly in polymer chemistry and as a building block in organic synthesis. The presence of two polymerizable vinyl ether groups makes it a candidate for cross-linking applications in the development of specialty polymers and materials.

Safety and Handling

Bis-(2-vinyloxy-ethyl)-amine is classified as an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols: A Note on Availability

Visualization of Chemical Structure

To aid in the understanding of its chemical nature, a diagram of the molecular structure of Bis-(2-vinyloxy-ethyl)-amine is provided below.

Caption: Molecular structure of Bis-(2-vinyloxy-ethyl)-amine.

Conclusion and Future Outlook

Bis-(2-vinyloxy-ethyl)-amine is a chemical compound with a well-defined structure and basic physicochemical properties. Its bifunctional nature suggests potential for further exploration, particularly in the realm of polymer science. However, the current body of publicly accessible, in-depth research is limited. This guide provides a foundational understanding of the molecule, and it is hoped that it will encourage further investigation into its synthesis, reactivity, and applications, thereby expanding its utility for the scientific community.

References

Sources

Spectroscopic Profile of Bis-(2-vinyloxy-ethyl)-amine: A Technical Guide

Introduction

Bis-(2-vinyloxy-ethyl)-amine is a difunctional molecule featuring a central secondary amine linked to two ethyl vinyl ether moieties. Its unique structure, combining the reactivity of a vinyl ether with the nucleophilicity of an amine, makes it a valuable monomer and intermediate in chemical synthesis. Accurate structural confirmation and purity assessment are paramount for its application, and spectroscopic methods remain the gold standard for this purpose. This guide elucidates the expected spectroscopic signatures of the molecule, providing a foundational dataset for its identification and characterization.

A Note on Data Source: The spectral data presented herein are predicted based on the analysis of constituent functional groups and established empirical data from analogous structures. While these predictions offer a robust and scientifically grounded reference, verification against experimentally acquired data is recommended when a physical sample is available.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms in Bis-(2-vinyloxy-ethyl)-amine are numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure of Bis-(2-vinyloxy-ethyl)-amine.

Predicted Infrared (IR) Spectroscopy Analysis

The infrared spectrum provides critical information about the functional groups present in a molecule. The analysis of Bis-(2-vinyloxy-ethyl)-amine is based on the characteristic vibrational modes of its secondary amine, ether, and vinyl groups. The spectrum is predicted to be dominated by a few key absorptions.

Table 1: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3350 - 3310 | Weak, Sharp | N-H Stretch | Secondary Amine (R₂N-H) |

| 3100 - 3020 | Medium | =C-H Stretch | Vinyl Group |

| 2980 - 2850 | Medium-Strong | C-H Stretch | Ethylene Linker (-CH₂-) |

| 1640 - 1620 | Medium | C=C Stretch | Vinyl Group |

| 1220 - 1200 | Strong | C-O-C Asymmetric Stretch | Vinyl Ether |

| 1150 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

| 960 | Strong | =C-H Wag (trans) | Vinyl Group |

| 815 | Strong | =C-H Wag (terminal) | Vinyl Group |

| 750 - 680 | Broad, Weak | N-H Wag | Secondary Amine |

Interpretation of Key Peaks:

-

N-H Stretch (3350 - 3310 cm⁻¹): A single, relatively sharp, and weak absorption is expected in this region, which is a hallmark of a secondary amine.[1][2][3] This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).[4]

-

Vinyl Group Stretches (=C-H at ~3050 cm⁻¹ and C=C at ~1630 cm⁻¹): The presence of the two vinyl groups will give rise to characteristic alkene C-H stretching just above 3000 cm⁻¹ and a C=C double bond stretch in the 1640-1620 cm⁻¹ region.[5][6]

-

C-O-C Stretch (~1210 cm⁻¹): A very strong absorption band is anticipated around 1200-1220 cm⁻¹, characteristic of the asymmetric C-O-C stretching mode of a vinyl ether.[7][8] This is often one of the most prominent peaks in the spectrum.

-

Out-of-Plane Bending (~960 and ~815 cm⁻¹): The vinyl groups are expected to show strong, sharp bands in the fingerprint region corresponding to out-of-plane C-H wagging vibrations.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the symmetry of Bis-(2-vinyloxy-ethyl)-amine, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show four distinct sets of signals, plus a broad signal for the amine proton. The vinyl region, in particular, will display a classic AMX spin system.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Atom Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H on N1 | 1.0 - 3.0 | broad singlet | 1H | - |

| H on C2, C2' | 2.85 | triplet | 4H | J = 5.5 Hz |

| H on C3, C3' | 3.78 | triplet | 4H | J = 5.5 Hz |

| H on C5, C5' | 6.45 | doublet of doublets | 2H | J = 14.4 Hz (trans), 6.8 Hz (cis) |

| H on C6, C6' (trans) | 4.18 | doublet of doublets | 2H | J = 14.4 Hz (trans), 1.8 Hz (gem) |

| H on C6, C6' (cis) | 3.99 | doublet of doublets | 2H | J = 6.8 Hz (cis), 1.8 Hz (gem) |

Interpretation of Key Signals:

-

Alkyl Chain (C2/C2' and C3/C3'): The two methylene groups of the ethyl linker form a simple A₂B₂ system. The protons on C2 (H-C2 -N) are adjacent to the electron-withdrawing nitrogen and are expected around 2.85 ppm.[9] The protons on C3 (H-C3 -O) are adjacent to the more electronegative oxygen and are shifted further downfield to approximately 3.78 ppm.[10] Both signals are predicted to be triplets due to coupling with their methylene neighbors (J ≈ 5.5 Hz).

-

Vinyl Group (C5/C6): The three vinyl protons form a complex spin system (AMX) resulting in three distinct signals, each appearing as a doublet of doublets.

-

The proton on C5 (H-C5 =) is coupled to both terminal protons, with a large trans coupling constant (J ≈ 14.4 Hz) and a smaller cis constant (J ≈ 6.8 Hz). Its position is significantly downfield (~6.45 ppm) due to the deshielding effect of the adjacent ether oxygen.

-

The two geminal protons on C6 are diastereotopic. The proton trans to the C5 proton appears around 4.18 ppm, while the cis proton is slightly upfield at ~3.99 ppm. Both are split by the C5 proton (with their respective trans/cis couplings) and by each other with a small geminal coupling constant (J ≈ 1.8 Hz).[11]

-

-

Amine Proton (N1-H): This proton typically appears as a broad singlet that can exchange with deuterium. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, providing a definitive method for its identification.[2] Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to be very clean, showing only four signals due to the molecule's symmetry.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Atom Assignment | Predicted δ (ppm) | Rationale |

| C2, C2' | 48.5 | Carbon alpha to amine nitrogen |

| C3, C3' | 67.0 | Carbon alpha to ether oxygen |

| C6, C6' | 86.5 | Terminal vinyl carbon (=CH₂) |

| C5, C5' | 152.0 | Internal vinyl carbon (-O-CH=) |

Interpretation of Key Signals:

-

Alkyl Carbons (C2, C3): The carbon adjacent to the amine (C2) is expected around 48.5 ppm.[9] The carbon adjacent to the more electronegative ether oxygen (C3) is shifted further downfield to ~67.0 ppm.[12]

-

Vinyl Carbons (C5, C6): The chemical shifts of the vinyl carbons are highly characteristic. The terminal carbon (C6) is significantly shielded by the resonance effect of the ether oxygen and appears upfield around 86.5 ppm. Conversely, the internal carbon (C5), which is directly attached to the oxygen, is strongly deshielded and appears far downfield at approximately 152.0 ppm.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental procedures are essential. The following protocols describe the general methodology for obtaining NMR and FT-IR spectra for a liquid sample like Bis-(2-vinyloxy-ethyl)-amine.

Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-15 mg of Bis-(2-vinyloxy-ethyl)-amine into a clean, dry vial.[13]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[14]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[14]

-

Transfer the solution into a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.[14]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H spectrum using a standard single-pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2-5 seconds, and 8-16 scans.[13]

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.[13]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and identify the chemical shift (peak picking) for all signals in both spectra.

-

Protocol for FT-IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is an ideal technique for analyzing liquid samples with minimal preparation.[15]

Caption: Workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology:

-

Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[16] Record a background spectrum of the empty crystal against air. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place one or two drops of Bis-(2-vinyloxy-ethyl)-amine directly onto the center of the ATR crystal.[17]

-

Data Acquisition: Initiate the sample scan. The infrared beam interacts with the sample at the crystal interface, generating the spectrum.[18]

-

Cleaning: After the measurement is complete, thoroughly clean the sample from the crystal surface using a soft lab wipe soaked in an appropriate solvent, such as isopropanol, followed by a dry wipe.[15]

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive reference for the structural characterization of Bis-(2-vinyloxy-ethyl)-amine. The key identifying features include a single weak N-H stretch in the IR spectrum, a strong C-O-C ether band, and a highly characteristic AMX system for the vinyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum is simplified by the molecule's symmetry, with the vinyl ether carbons appearing at distinctive upfield (~86.5 ppm) and downfield (~152.0 ppm) positions. Adherence to the outlined experimental protocols will ensure the reliable acquisition of data for comparison with these predicted values, facilitating confident structural verification for researchers and drug development professionals.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.

- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

- Química Organica.org. (n.d.). IR spectrum: Ethers.

- BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.

- Bulletin of the Chemical Society of Japan. (n.d.). Characteristic Absorption Bands of Vinyl Ethers. Oxford Academic.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- SpectraBase. (n.d.). Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Ethyl vinyl ether(109-92-2) 13C NMR spectrum.

- University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether - NMR Spectrum 18.

- University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.

- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling.

- Chemistry LibreTexts. (2022, July 20). 5.9: Complex Coupling in Proton Spectra.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

- Polymer Chemistry Characterization Lab. (n.d.).

- Specac Ltd. (n.d.).

- Chem Help ASAP. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube.

- Ly, T. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Vancouver Island University.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Gable, K. (n.d.). 13C NMR Chemical Shift.

- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.

- Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Scribd. (n.d.).

- Asakura, T., & Williamson, M. P. (2009). Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins. PMC.

- European Journal of Chemistry. (n.d.). Ab initio calculations of 13C NMR chemical shielding in some N4O2, N4S2 and N6 Schiff base ligands containing piperazine moiety.

- ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Patil, R., et al. (2021, January 18). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- The Organic Chemistry Tutor. (2021, February 13). Chemical Shift, ¹H & ¹³C NMR Basics for Organic Chemistry [Video]. YouTube.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. IR spectrum: Ethers [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. agilent.com [agilent.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Reactivity of the Vinyl Ether Groups in "Bis-(2-vinyloxy-ethyl)-amine"

Introduction

Bis-(2-vinyloxy-ethyl)-amine is a bifunctional molecule featuring two vinyl ether groups and a central secondary amine. This unique structure imparts a versatile range of reactivity, making it a valuable building block in polymer science and organic synthesis. The electron-rich nature of the vinyl ether double bonds, influenced by the adjacent ether oxygen, dictates their susceptibility to electrophilic attack and participation in various addition and polymerization reactions. This guide provides a comprehensive exploration of the chemical behavior of the vinyl ether moieties in Bis-(2-vinyloxy-ethyl)-amine, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Bis-(2-vinyloxy-ethyl)-amine

A foundational understanding of the molecule's physical and chemical characteristics is essential for its effective application.

| Property | Value |

| Molecular Formula | C8H15NO2[1][2] |

| Molecular Weight | 157.21 g/mol [1] |

| CAS Number | 13985-50-7[1][3] |

| Boiling Point | 80.5-81.5 °C at 8 Torr[3] |

| Density | 0.9491 g/cm³[3] |

| pKa | 7.92 ± 0.19 (Predicted)[3] |

Core Reactivity of the Vinyl Ether Groups

The reactivity of the vinyl ether groups in Bis-(2-vinyloxy-ethyl)-amine is primarily governed by the high electron density of the carbon-carbon double bond. This arises from the electron-donating resonance effect of the adjacent ether oxygen atom. This electronic characteristic makes the vinyl ether groups highly susceptible to attack by electrophiles and predisposes them to several key reaction pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, vinyl ethers undergo rapid hydrolysis to yield an aldehyde and an alcohol. This reaction is a hallmark of vinyl ether chemistry and proceeds through a well-established mechanism.

Mechanism of Hydrolysis

The hydrolysis of a vinyl ether is initiated by the protonation of the β-carbon of the vinyl group, which is the rate-determining step.[4][5][6][7] This leads to the formation of a resonance-stabilized carbocation. The subsequent steps, including the addition of water to form a hemiacetal and its decomposition to the final products, are rapid.[4]

Caption: Mechanism of acid-catalyzed hydrolysis of a vinyl ether group.

Experimental Protocol: Monitoring Hydrolysis via ¹H NMR

Objective: To monitor the acid-catalyzed hydrolysis of Bis-(2-vinyloxy-ethyl)-amine by observing the disappearance of vinyl proton signals in the ¹H NMR spectrum.

Materials:

-

Bis-(2-vinyloxy-ethyl)-amine

-

Deuterated chloroform (CDCl₃)

-

Trifluoroacetic acid (TFA)

-

NMR tubes

-

Micropipettes

Procedure:

-

Prepare a stock solution of Bis-(2-vinyloxy-ethyl)-amine in CDCl₃ (e.g., 0.1 M).

-

Transfer 0.5 mL of the stock solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the vinyl protons.

-

Add a catalytic amount of TFA (e.g., 1-2 µL) to the NMR tube, cap, and invert several times to mix.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the vinyl proton signals relative to a stable internal standard or the methylene protons of the ethyl groups.

-

Plot the integral of the vinyl proton signals as a function of time to determine the rate of hydrolysis.

Cationic Polymerization

The electron-rich nature of the double bond makes vinyl ethers particularly susceptible to cationic polymerization.[8][9][10][11] This process is initiated by electrophiles, such as Lewis acids or protonic acids, and can be controlled to produce polymers with well-defined molecular weights and low dispersity.[10][11][12] The bifunctionality of Bis-(2-vinyloxy-ethyl)-amine allows it to act as a cross-linking agent, leading to the formation of polymer networks.

Mechanism of Cationic Polymerization

The polymerization is initiated by the addition of an electrophile to the vinyl ether monomer, generating a carbocationic active center. This carbocation then propagates by adding to another monomer unit. Chain transfer and termination reactions can also occur, which can be controlled by careful selection of reaction conditions.[11]

Caption: Key steps in the cationic polymerization of vinyl ethers.

Experimental Protocol: Bulk Polymerization Initiated by a Lewis Acid

Objective: To synthesize a cross-linked polymer network from Bis-(2-vinyloxy-ethyl)-amine using a Lewis acid initiator.

Materials:

-

Bis-(2-vinyloxy-ethyl)-amine (freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Nitrogen or argon gas supply

-

Schlenk flask and syringe

Procedure:

-

Under an inert atmosphere, add Bis-(2-vinyloxy-ethyl)-amine to a Schlenk flask containing anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BF₃·OEt₂ in DCM to the stirred monomer solution via syringe.

-

Observe the reaction mixture for an increase in viscosity or the formation of a gel, indicating polymerization.

-

After a predetermined time, quench the reaction by adding a small amount of methanol.

-

Isolate the polymer by precipitation into a non-solvent (e.g., hexane), followed by filtration and drying under vacuum.

Cycloaddition Reactions

Vinyl ethers can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the dienophile. Due to the electron-donating nature of the ether oxygen, they are considered electron-rich alkenes and are particularly well-suited for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-poor dienes.[13] There is also evidence of hetero-Diels-Alder cycloaddition reactions involving vinyl ethers.[14][15]

Mechanism of Inverse-Electron-Demand Diels-Alder Reaction

In an IEDDA reaction, the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (the vinyl ether) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. This concerted [4+2] cycloaddition leads to the formation of a six-membered ring.

Caption: Conceptual workflow of an IEDDA reaction involving a vinyl ether.

The Role of the Central Amine Group

The secondary amine in the core of Bis-(2-vinyloxy-ethyl)-amine can influence the reactivity of the vinyl ether groups. The lone pair of electrons on the nitrogen atom can act as a Brønsted-Lowry base, potentially neutralizing acidic catalysts and thereby inhibiting acid-catalyzed reactions like hydrolysis and cationic polymerization. Conversely, the amine can be protonated under acidic conditions, which could alter the electronic properties of the molecule and its solubility. In some contexts, the amine could also participate in reactions as a nucleophile.[16][17] The basicity of the amine allows for its dissolution in dilute mineral acids, which can be a useful property for separation from neutral compounds.[17]

Analytical Techniques for Monitoring Reactivity

Several analytical techniques are instrumental in studying the reactions of the vinyl ether groups in Bis-(2-vinyloxy-ethyl)-amine.

| Analytical Technique | Application |

| ¹H NMR Spectroscopy | Monitors the disappearance of vinyl proton signals to quantify monomer conversion.[18] |

| FTIR Spectroscopy | Tracks the disappearance of the C=C stretching vibration of the vinyl group.[18] |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with exothermic polymerization reactions to determine kinetics.[18] |

| Gas Chromatography (GC) | Can be used to monitor the consumption of the monomer. |

| Gel Permeation Chromatography (GPC) | Characterizes the molecular weight and molecular weight distribution of the resulting polymers. |

Conclusion

The vinyl ether groups in Bis-(2-vinyloxy-ethyl)-amine exhibit a rich and versatile reactivity profile. Their susceptibility to acid-catalyzed hydrolysis, cationic polymerization, and cycloaddition reactions makes this molecule a valuable component in the synthesis of a wide array of materials. The presence of the central amine group adds another layer of chemical complexity, offering opportunities for further functionalization and influencing the overall reaction pathways. A thorough understanding of these reactive characteristics is crucial for harnessing the full potential of Bis-(2-vinyloxy-ethyl)-amine in research, development, and industrial applications.

References

- Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

- Boral, S., & Bhanja, A. (2023).

- Fei, F., et al. (2014). Mechanism of acid-catalyzed vinyl ether hydrolysis involving a stabilizing beta-ester group. Journal of the American Chemical Society, 136(4), 1438-1445.

- Kamigaito, M., & Sawamoto, M. (2018). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry, 9(18), 2297-2309.

- Li, B., et al. (2021). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 12(46), 15372-15380.

- Liu, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry, 88(19), 13741-13748.

- Liu, Y., et al. (2023). Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. PubMed.

- McGrath, J. E., et al. (2021). Cationic RAFT Polymerization of Vinyl Ethers. Macromolecules, 54(17), 7799-7807.

- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.

- Kresge, A. J., & Salomaa, P. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57.

- Chiang, Y., et al. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129.

- Choi, J., et al. (2014). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry, 5(1), 164-171.

-

Organic Syntheses. (n.d.). vinyl acetate. Retrieved from [Link]

- Spencer, R. W. (2010). Methods for Vinyl Ether Synthesis. Synthesis, 2010(15), 2497-2511.

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

- Lal, J., McGrath, J. E., & Trich, G. S. (1967). POLY (VINYL ETHERS)

- Li, Y., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 23(17), 6814–6818.

-